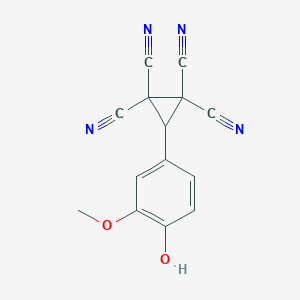![molecular formula C24H18Cl2N2O6 B11055586 1-(4-{[(4-Chlorophenyl)carbonyl]oxy}-5-methylidenetetrahydrofuran-2-yl)-5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl 4-chlorobenzoate](/img/structure/B11055586.png)
1-(4-{[(4-Chlorophenyl)carbonyl]oxy}-5-methylidenetetrahydrofuran-2-yl)-5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl 4-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[(4-CHLOROBENZOYL)OXY]-5-METHYLENETETRAHYDRO-2-FURANYL}-5-METHYL-2-OXO-1,2-DIHYDRO-4-PYRIMIDINYL 4-CHLOROBENZOATE is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as chlorobenzoyl, methylenetetrahydrofuran, and pyrimidinyl
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(4-CHLOROBENZOYL)OXY]-5-METHYLENETETRAHYDRO-2-FURANYL}-5-METHYL-2-OXO-1,2-DIHYDRO-4-PYRIMIDINYL 4-CHLOROBENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems are often employed to achieve consistent and scalable production.
Chemical Reactions Analysis
Types of Reactions: 1-{4-[(4-CHLOROBENZOYL)OXY]-5-METHYLENETETRAHYDRO-2-FURANYL}-5-METHYL-2-OXO-1,2-DIHYDRO-4-PYRIMIDINYL 4-CHLOROBENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-{4-[(4-CHLOROBENZOYL)OXY]-5-METHYLENETETRAHYDRO-2-FURANYL}-5-METHYL-2-OXO-1,2-DIHYDRO-4-PYRIMIDINYL 4-CHLOROBENZOATE has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 1-{4-[(4-CHLOROBENZOYL)OXY]-5-METHYLENETETRAHYDRO-2-FURANYL}-5-METHYL-2-OXO-1,2-DIHYDRO-4-PYRIMIDINYL 4-CHLOROBENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride, used for fluid resuscitation.
Uniqueness: 1-{4-[(4-CHLOROBENZOYL)OXY]-5-METHYLENETETRAHYDRO-2-FURANYL}-5-METHYL-2-OXO-1,2-DIHYDRO-4-PYRIMIDINYL 4-CHLOROBENZOATE is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H18Cl2N2O6 |
|---|---|
Molecular Weight |
501.3 g/mol |
IUPAC Name |
[5-[4-(4-chlorobenzoyl)oxy-5-methyl-2-oxopyrimidin-1-yl]-2-methylideneoxolan-3-yl] 4-chlorobenzoate |
InChI |
InChI=1S/C24H18Cl2N2O6/c1-13-12-28(24(31)27-21(13)34-23(30)16-5-9-18(26)10-6-16)20-11-19(14(2)32-20)33-22(29)15-3-7-17(25)8-4-15/h3-10,12,19-20H,2,11H2,1H3 |
InChI Key |
YPORYRWGJFFQPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)N=C1OC(=O)C2=CC=C(C=C2)Cl)C3CC(C(=C)O3)OC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![12-(5-bromo-2-methoxyphenyl)-9-phenyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B11055507.png)
![(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)[4-(trifluoromethyl)phenyl]methanone](/img/structure/B11055516.png)
![2,6-dichloro-N-[2-(3,4-diethoxyphenyl)ethyl]-4-methylpyridine-3-carboxamide](/img/structure/B11055522.png)

![N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]pyridine-3-carboxamide](/img/structure/B11055525.png)
![N-[1-(Adamantan-1-YL)propyl]-2,4-dichloro-5-(cyclopropylsulfamoyl)benzamide](/img/structure/B11055529.png)
![N-(4-aminophenyl)-2-(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)acetamide](/img/structure/B11055536.png)
![2-[(4-Cyclopropyl-5-ethyl-4h-1,2,4-triazol-3-yl)sulfanyl]-n~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B11055548.png)

![2-[2-methoxy-4-(6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)phenoxy]acetamide](/img/structure/B11055562.png)
![4-(2-{2-(2-chlorophenyl)-3-[(4-ethoxyphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide](/img/structure/B11055564.png)
![5-(Pyridin-3-yl)-4-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-1,2,4-triazole-3-thiol](/img/structure/B11055567.png)
![phenyl{7-[(E)-phenyldiazenyl]-2,3-dihydro-1,4-benzodioxin-6-yl}methanol](/img/structure/B11055571.png)
![Dimethyl 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-5-nitrobenzene-1,4-dicarboxylate](/img/structure/B11055577.png)
